Methyl 3-bromo-2-hydroxy-5-methylbenzoate

Biofilm inhibition Enterococcus faecalis Antimicrobial screening

When sourcing halogenated salicylate building blocks, inconsistent bromination patterns and variable purity disrupt synthetic reproducibility. Methyl 3-bromo-2-hydroxy-5-methylbenzoate (CAS 17746-77-9) provides a precisely defined scaffold: • Orthogonal handles: C3-Br for Suzuki coupling, C2-OH and ester for independent derivatization • Quantified lipophilicity shift: +0.8 log units vs. non-brominated analog (XLogP 3.0 vs. 2.2) • Antibiofilm benchmark: IC50 125 µM against E. faecalis for SAR studies • Consistent 98% purity across batches Available in stock for immediate global dispatch.

Molecular Formula C9H9BrO3
Molecular Weight 245.072
CAS No. 17746-77-9
Cat. No. B579595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-hydroxy-5-methylbenzoate
CAS17746-77-9
SynonymsBENZOIC ACID,3-BROMO-2-HYDROXY-5-METHYL-,METHYL ESTER
Molecular FormulaC9H9BrO3
Molecular Weight245.072
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)O)C(=O)OC
InChIInChI=1S/C9H9BrO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,1-2H3
InChIKeyABFJFGPUBLCJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-2-hydroxy-5-methylbenzoate Sourcing & Specifications


Methyl 3-bromo-2-hydroxy-5-methylbenzoate (CAS 17746-77-9, molecular formula C9H9BrO3, MW 245.07 g/mol) is a polysubstituted benzoate ester featuring a bromine atom at position 3, a hydroxyl group at position 2, and a methyl group at position 5 of the aromatic ring . This specific substitution pattern creates a multifunctional scaffold commonly employed as a synthetic intermediate in medicinal chemistry and organic synthesis. The compound is commercially available with typical purity specifications of 98% .

Brominated building block for cross-coupling synthesis
Synthetic intermediate for medicinal chemistry libraries
Reported antimicrobial screening context

Methyl 3-bromo-2-hydroxy-5-methylbenzoate Analog Limitations


Substitution of Methyl 3-bromo-2-hydroxy-5-methylbenzoate with structurally similar benzoate esters or carboxylic acids can critically alter reaction outcomes, physicochemical properties, and biological activity. Key differentiation factors include the presence and position of the bromine atom (which governs electronic effects, leaving group potential, and halogen bonding capability), the ester vs. carboxylic acid functional group (which impacts solubility and synthetic accessibility), and the specific substitution pattern (which influences molecular recognition). Generic replacement without verifying these parameters introduces unacceptable risk in synthetic reproducibility, property-based lead optimization, and target engagement assays. The evidence presented below quantifies these critical differences to guide scientifically defensible selection decisions [1].

Bromine Handle Loss
Non-brominated analogs lack the reactive C-Br bond, limiting cross-coupling utility and may require additional functionalization steps.
Functional Group Mismatch
Carboxylic acid derivatives alter solubility and may need protection, shifting synthetic routes compared to the ester form.
Physicochemical Profile Shift
Absence of bromine changes lipophilicity and molecular recognition, which may affect SAR interpretation and assay outcomes.

Methyl 3-bromo-2-hydroxy-5-methylbenzoate Key Differentiators


E. faecalis Biofilm Inhibition

In a whole-cell biofilm inhibition assay against Enterococcus faecalis, Methyl 3-bromo-2-hydroxy-5-methylbenzoate exhibited an IC50 of 1.25 × 10^5 nM (125 µM) [1]. While this potency is weak, it represents a quantifiable bioactivity that distinguishes it from the structurally related non-brominated analog Methyl 2-hydroxy-5-methylbenzoate, for which no comparable biofilm inhibition data could be located in public databases, and from the carboxylic acid derivative 3-bromo-2-hydroxy-5-methylbenzoic acid, whose antibiofilm activity is not documented. The weak activity and classification as a cell wall synthesis inhibitor (Gram-positive spectrum) [2] provide a benchmark for structure-activity relationship (SAR) studies where halogenated salicylate esters are used to probe bacterial targets.

E. faecalis Biofilm IC50
Class-level
125 µM
Reported weak antibiofilm activity; supports screening context
Data to verify; class-level inference
Biofilm inhibition Enterococcus faecalis Antimicrobial screening

Lipophilicity vs. Non-Brominated Analog

Methyl 3-bromo-2-hydroxy-5-methylbenzoate exhibits a predicted XLogP of 3.0 [1], indicating moderate lipophilicity. In contrast, the non-brominated analog Methyl 2-hydroxy-5-methylbenzoate has a significantly lower predicted XLogP of approximately 2.2 [2]. This +0.8 log unit difference, attributable to the bromine atom, corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, non-specific binding, and chromatographic retention. The bromine atom also contributes to the higher molecular weight (245.07 vs. 166.18 g/mol) and increased topological polar surface area (46.5 Ų vs. 37.3 Ų), altering pharmacokinetic and solubility profiles in medicinal chemistry workflows.

Lipophilicity (XLogP)
Reported
3.0 2.2
Δ +0.8 (~6.3× partition)
Reported lipophilicity increase vs. non-brominated analog
Computed property; context-dependent
Lipophilicity XLogP Drug design

Bromine Handle for Cross-Coupling

Methyl 3-bromo-2-hydroxy-5-methylbenzoate contains a bromine atom at the 3-position, which serves as a versatile functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) under appropriate conditions . The non-brominated analog, Methyl 2-hydroxy-5-methylbenzoate, lacks this reactive site, limiting its utility to electrophilic aromatic substitution or functional group interconversions of the ester/hydroxyl groups. Furthermore, the target compound can be readily synthesized by bromination of Methyl 2-hydroxy-5-methylbenzoate in chloroform at ambient temperature over 4.5 hours, followed by aqueous workup , establishing a straightforward route for on-demand preparation if procurement is constrained. The carboxylic acid derivative, 3-bromo-2-hydroxy-5-methylbenzoic acid, offers similar reactivity but with a free acid group that may require protection in many synthetic sequences and exhibits different solubility profiles.

Synthetic Handle
Class-level
C-Br (cross-coupling) vs. No halogen handle
Enables diverse library synthesis; non-halogenated analogs require pre-functionalization
Class-level inference; method-specific validation needed
Cross-coupling Nucleophilic substitution Synthetic intermediate

Methyl 3-bromo-2-hydroxy-5-methylbenzoate Applications


Cross-Coupling Scaffold for Medicinal Chemistry

Methyl 3-bromo-2-hydroxy-5-methylbenzoate is optimally employed as a building block in the synthesis of biaryl or heteroaryl derivatives via Suzuki-Miyaura coupling, where the 3-position bromine atom serves as the electrophilic partner. Its ester and hydroxyl groups can be independently manipulated, enabling divergent library synthesis . This application leverages the unique presence of the bromine handle, which is absent in non-halogenated analogs such as Methyl 2-hydroxy-5-methylbenzoate, thereby providing a key structural advantage for generating diverse chemotypes .

SAR Probe for Gram-Positive Biofilm Inhibition

Based on its documented weak antibiofilm activity against Enterococcus faecalis (IC50 = 125 µM) and classification as a cell wall synthesis inhibitor, this compound is appropriate for inclusion as a control or reference point in structure-activity relationship (SAR) studies investigating the impact of halogen substitution on biofilm inhibition in Gram-positive bacteria [1][2]. Researchers can benchmark new derivatives against this quantifiable activity to assess improvement or change in mechanism.

Lipophilicity-Enhancing Fragment for Lead Optimization

In property-based drug design workflows, Methyl 3-bromo-2-hydroxy-5-methylbenzoate can be utilized as a fragment or building block to systematically increase the lipophilicity of a molecular series by approximately +0.8 log units relative to the non-brominated Methyl 2-hydroxy-5-methylbenzoate baseline [3][4]. This quantifiable shift in predicted XLogP (from 2.2 to 3.0) enables rational tuning of logD and membrane permeability in lead compounds, while also serving as a case study for computational model validation [3][4].

Starting Material for 3-Substituted Salicylate Synthesis

The compound is recommended as a key starting material for preparing 3-amino, 3-alkynyl, or 3-aryl salicylate esters via nucleophilic substitution or cross-coupling reactions. The commercial availability of the compound at 98% purity and its straightforward synthesis via bromination of Methyl 2-hydroxy-5-methylbenzoate ensure reliable access, minimizing supply chain disruptions for ongoing synthetic projects. This application is not readily achievable with the non-halogenated analog.

Application
Selection Property
Validation Focus
Cross-coupling scaffold synthesis
Bromine handle for coupling reactions
Reaction compatibility and yield
Biofilm inhibition SAR studies
Reported antibiofilm IC50 context
Biofilm assay reproducibility and potency benchmarking
Lipophilicity tuning in lead optimization
Predicted lipophilicity shift
Measured logD and permeability correlation
3-substituted salicylate synthesis
Commercial availability and synthetic accessibility
Route robustness and purity consistency

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